molecular formula C9H8N4 B2634865 2-(Pyridin-2-YL)pyrimidin-4-amine CAS No. 61310-37-0

2-(Pyridin-2-YL)pyrimidin-4-amine

Cat. No.: B2634865
CAS No.: 61310-37-0
M. Wt: 172.191
InChI Key: CRLLPKLYUMUJHY-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)pyrimidin-4-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Compounds containing pyrimidine moieties are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Biochemical Analysis

Biochemical Properties

In biochemical reactions, 2-(Pyridin-2-YL)pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to exhibit anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6)

Cellular Effects

The effects of this compound on cells and cellular processes are still being explored. Preliminary studies have shown that this compound can inhibit the expression of collagen and reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that this compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)pyrimidin-4-amine typically involves the reaction of 2-aminopyridine with suitable pyrimidine precursors. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under mild, metal-free conditions using iodine and tert-butyl hydroperoxide (TBHP) as reagents . Another approach involves the use of formic acid or dimethylformamide dimethylacetal (DMF-DMA) as cyclization agents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-(Pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an inhibitor of enzymes involved in various biological processes.

    Medicine: Investigated for its potential antifibrotic and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Lacks the amine group at the 4-position, which may affect its biological activity.

    2-(Pyridin-2-yl)quinazoline: Contains a quinazoline ring instead of a pyrimidine ring, leading to different pharmacological properties.

    2-(Pyridin-2-yl)thiazole: Features a thiazole ring, which can alter its chemical reactivity and biological activity.

Uniqueness

2-(Pyridin-2-yl)pyrimidin-4-amine is unique due to the presence of both pyridine and pyrimidine rings, along with an amine group at the 4-position. This structural combination imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c10-8-4-6-12-9(13-8)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLLPKLYUMUJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61310-37-0
Record name 2-(pyridin-2-yl)pyrimidin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Following the procedure described in Example A-1 but using in place of isonicotinamidine a molar equivalent quantity in the appropriate pyridine carboxamidine, i.e., Q--C(=NH)NH2, the 4-amino-2-Q-pyrimidines of Examples A-10 through A-13 are obtained:
Quantity
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[Compound]
Name
4-amino-2-Q-pyrimidines
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Reaction Step Three

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